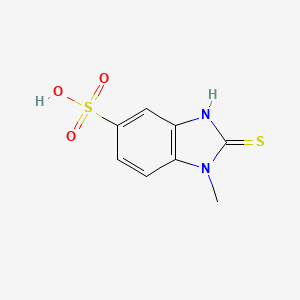
1-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-sulfonic acid is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core with a methyl group at the 1-position, a sulfanylidene group at the 2-position, and a sulfonic acid group at the 5-position. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-sulfonic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by methylation and sulfonation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfanylidene group plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 2-Mercapto-5-benzimidazolesulfonic acid
- 1-Methyl-2-thioxo-1,2-dihydrobenzimidazole-5-sulfonic acid
Comparison: 1-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Eigenschaften
CAS-Nummer |
58089-28-4 |
|---|---|
Molekularformel |
C8H8N2O3S2 |
Molekulargewicht |
244.3 g/mol |
IUPAC-Name |
1-methyl-2-sulfanylidene-3H-benzimidazole-5-sulfonic acid |
InChI |
InChI=1S/C8H8N2O3S2/c1-10-7-3-2-5(15(11,12)13)4-6(7)9-8(10)14/h2-4H,1H3,(H,9,14)(H,11,12,13) |
InChI-Schlüssel |
MZXGNYZMRROKLI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)O)NC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


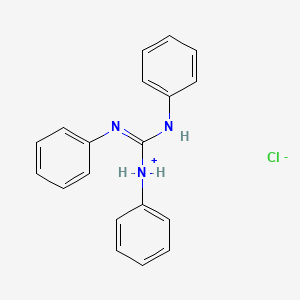

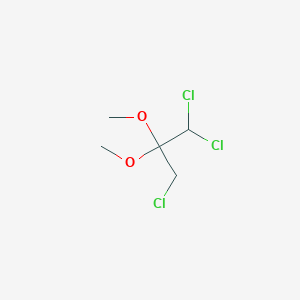
![3-([1,1'-Biphenyl]-4-yl)but-2-enenitrile](/img/structure/B14603526.png)


![11H-[1,3,5]triazepino[1,2-a]benzimidazole](/img/structure/B14603547.png)
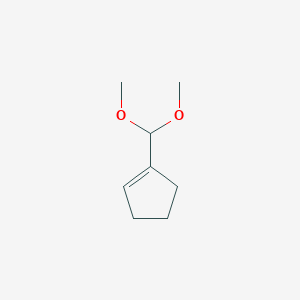
![1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole](/img/structure/B14603558.png)

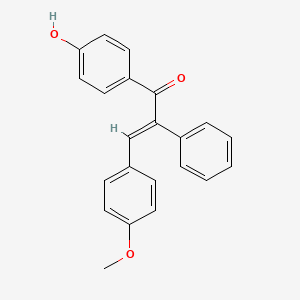
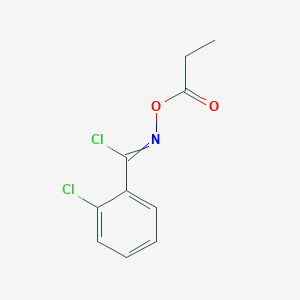
![2'-[(E)-(4-Methylphenyl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14603596.png)
![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]morpholine](/img/structure/B14603600.png)
